

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2,6-Diiodopyridine

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Compound of Interest

Compound Name: 2,6-Diiodopyridine

Cat. No.: B1280989

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Introduction: The Strategic Value of 2,6-Diiodopyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless bioactive compounds and functional materials. **2,6-Diiodopyridine** stands out as a particularly valuable and versatile building block. The two iodine substituents serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, enabling the precise and modular installation of diverse functionalities at the 2- and 6-positions.

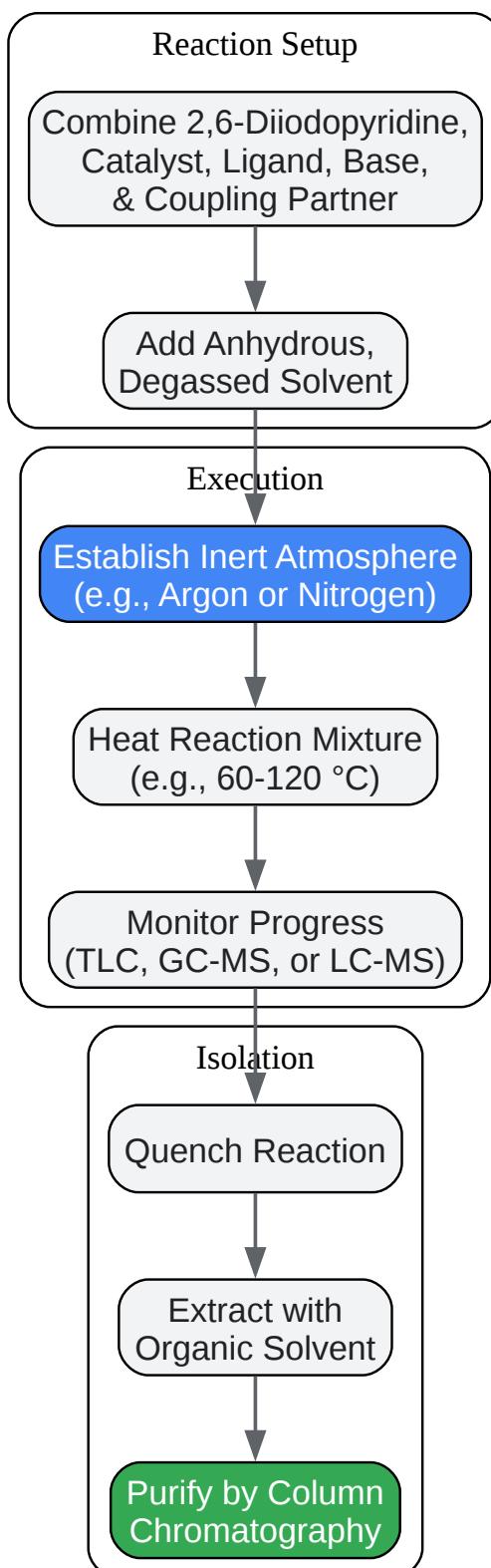
The high reactivity of the carbon-iodine bond allows these coupling reactions to proceed under relatively mild conditions.^[1] This reactivity also opens the door for selective and sequential functionalizations. By carefully controlling stoichiometry and reaction conditions, chemists can achieve mono-substitution, leaving the second C-I bond intact for subsequent, different transformations. This stepwise approach is a powerful strategy for creating complex, unsymmetrical 2,6-disubstituted pyridines, which would be challenging to synthesize through other methods.^[2]

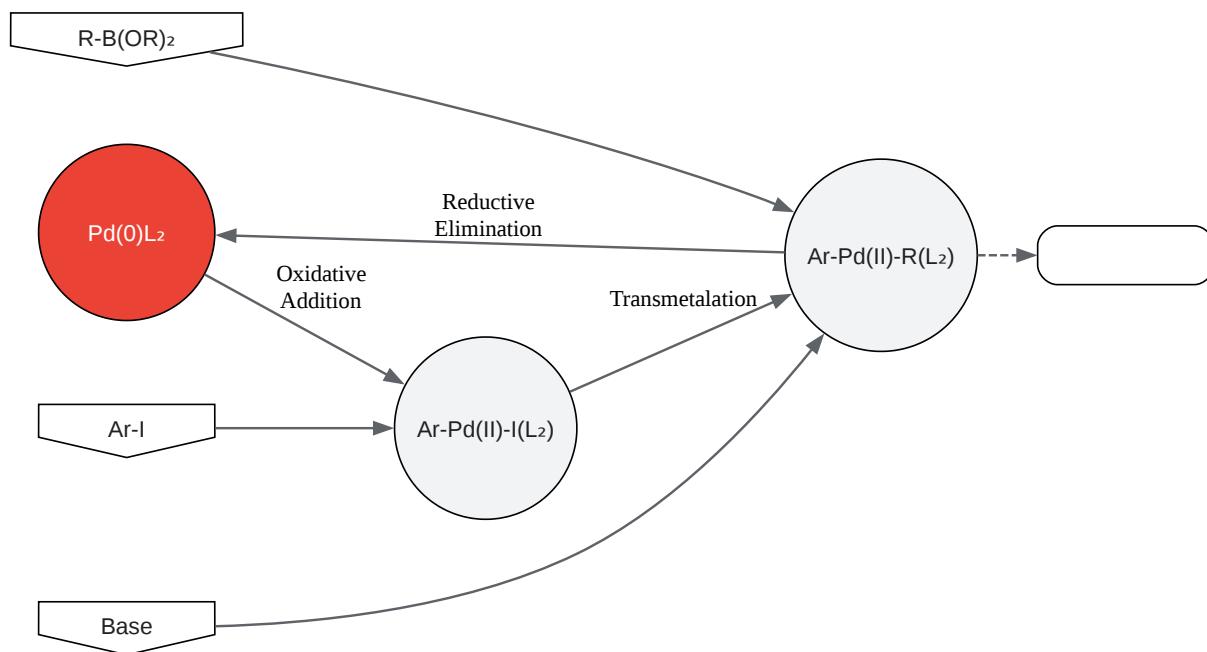
This guide provides an in-depth exploration of key palladium-catalyzed reactions utilizing **2,6-diiodopyridine**, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. It is designed for researchers, scientists, and drug development

professionals, offering not only step-by-step protocols but also the underlying scientific rationale to empower users to troubleshoot, optimize, and adapt these powerful synthetic tools.

General Experimental Workflow: A Foundation for Success

A successful cross-coupling reaction hinges on the careful execution of a series of fundamental steps designed to create an environment conducive to the catalytic cycle. The exclusion of oxygen and moisture is often critical to prevent catalyst decomposition and unwanted side reactions.





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References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]

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